2-Chloro-5-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid
Description
2-Chloro-5-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of chloro, fluoro, and methoxycarbonyl substituents on the benzene ring
Properties
IUPAC Name |
2-chloro-5-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFO4/c1-21-15(20)10-4-9(5-11(17)6-10)8-2-3-13(16)12(7-8)14(18)19/h2-7H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULCRFLNCWFQLQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=CC(=C(C=C2)Cl)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80691536 | |
| Record name | 4-Chloro-3'-fluoro-5'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80691536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261911-90-3 | |
| Record name | 4-Chloro-3'-fluoro-5'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80691536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid typically involves multi-step organic reactions. One common method includes:
Nitration and Reduction: Starting from a suitable benzene derivative, nitration is performed to introduce a nitro group, followed by reduction to convert the nitro group to an amino group.
Halogenation: The amino group is then replaced by a chloro group through a Sandmeyer reaction.
Fluorination: Finally, the fluorine atom is introduced using appropriate fluorinating agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Types of Reactions:
Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups.
Oxidation and Reduction: The methoxycarbonyl group can be involved in oxidation and reduction reactions, altering the compound’s properties.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Halogenation: Chlorine or bromine in the presence of a catalyst.
Fluorination: Use of fluorinating agents like Selectfluor.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products:
Substituted Benzoic Acids: Depending on the reaction conditions, various substituted benzoic acids can be formed.
Coupled Products: Products from coupling reactions with other aromatic compounds.
Scientific Research Applications
2-Chloro-5-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is explored for its potential in creating novel materials with unique electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and interactions.
Industrial Applications: Used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, inhibiting their activity. The presence of electron-withdrawing groups can enhance its binding affinity and specificity. In materials science, its unique substituents contribute to the compound’s electronic properties, making it suitable for use in semiconductors or other advanced materials.
Comparison with Similar Compounds
- 2-Chloro-5-(trifluoromethyl)benzoic acid
- 2-Chloro-5-iodobenzoic acid
- 5-Bromo-2-chlorobenzoic acid
Comparison:
- 2-Chloro-5-(trifluoromethyl)benzoic acid: Similar in structure but with a trifluoromethyl group instead of a fluoro and methoxycarbonyl group. This difference can significantly alter its reactivity and applications.
- 2-Chloro-5-iodobenzoic acid: Contains an iodine atom, which can participate in different types of reactions compared to fluorine.
- 5-Bromo-2-chlorobenzoic acid: The presence of a bromine atom instead of fluorine and methoxycarbonyl groups changes its chemical behavior and potential applications.
2-Chloro-5-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid stands out due to its unique combination of substituents, which provide a balance of reactivity and stability, making it versatile for various scientific and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
